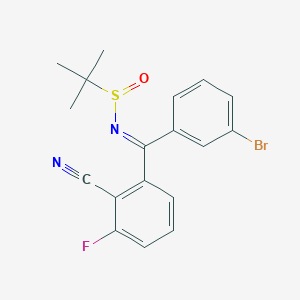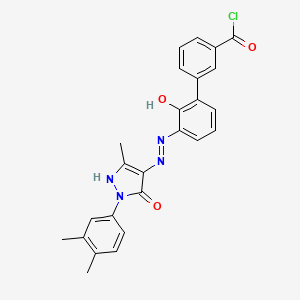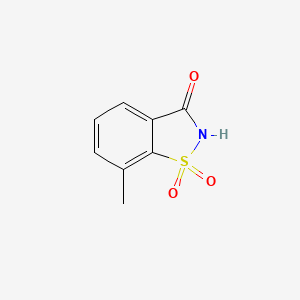
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol is a synthetic compound with the molecular formula C55H86O5Si and a molecular weight of 855.35 g/mol . This compound is characterized by the presence of two linoleoyl groups and a tert-butyldiphenylsilyl group attached to a glycerol backbone. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as DMAP (4-Dimethylaminopyridine) and reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl groups can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include hydroperoxides, dihydro derivatives, and various substituted silyl compounds.
Applications De Recherche Scientifique
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential effects on cellular membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialized materials and coatings
Mécanisme D'action
The mechanism of action of 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol involves its interaction with cellular membranes and enzymes. The linoleoyl groups can integrate into lipid bilayers, affecting membrane fluidity and function. The tert-butyldiphenylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol-d5: A deuterated version of the compound used for isotopic labeling studies.
tert-Butyldiphenylsilyl Glycerol: Lacks the linoleoyl groups and is used primarily as a protecting group for alcohols.
Uniqueness
This compound is unique due to the presence of both linoleoyl and tert-butyldiphenylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research applications, particularly in the fields of organic synthesis and lipid biochemistry .
Propriétés
Formule moléculaire |
C55H86O5Si |
|---|---|
Poids moléculaire |
855.4 g/mol |
Nom IUPAC |
[(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C55H86O5Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40-46-53(56)58-48-50(60-54(57)47-41-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)49-59-61(55(3,4)5,51-42-36-34-37-43-51)52-44-38-35-39-45-52/h14-17,20-23,34-39,42-45,50H,6-13,18-19,24-33,40-41,46-49H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t50-/m0/s1 |
Clé InChI |
UEBRWCSUMBZNBW-KXVGXDOASA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
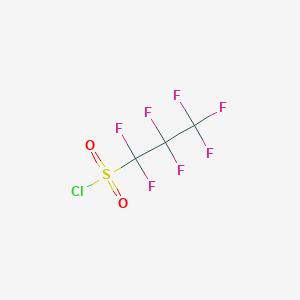
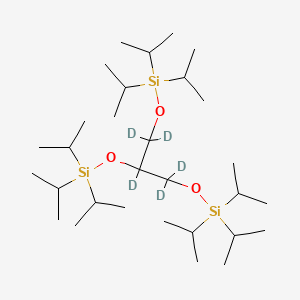
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
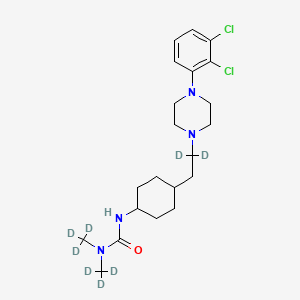
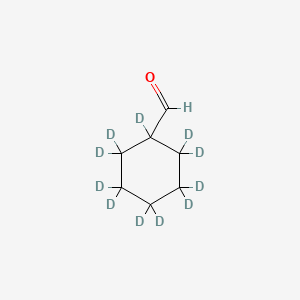
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)

